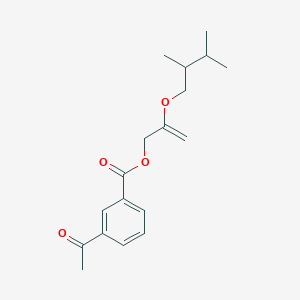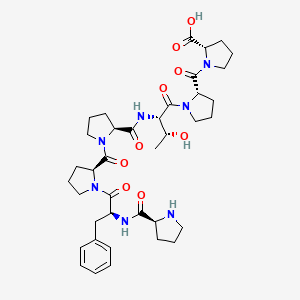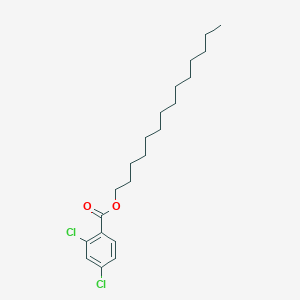![molecular formula C19H17NO B12520922 2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520922.png)
2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-2-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a pyridine ring attached to a biphenyl structure, which is further substituted with a methoxy group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(6-Hydroxy-3’-methyl-[1,1’-biphenyl]-2-yl)pyridine.
Reduction: Formation of 2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-2-yl)piperidine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine
- 2-(3’-Methyl-[1,1’-biphenyl]-2-yl)pyridine
- 2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-4-yl)pyridine
Uniqueness
2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-2-yl)pyridine is unique due to the specific positioning of the methoxy and methyl groups on the biphenyl structure. This unique substitution pattern can influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H17NO |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-[3-methoxy-2-(3-methylphenyl)phenyl]pyridine |
InChI |
InChI=1S/C19H17NO/c1-14-7-5-8-15(13-14)19-16(9-6-11-18(19)21-2)17-10-3-4-12-20-17/h3-13H,1-2H3 |
InChI Key |
LOHRIGVHDLKRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC=C2OC)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)
![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)

![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)



acetamido}hexanoic acid](/img/structure/B12520889.png)
![2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol](/img/structure/B12520892.png)

![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)
![Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12520907.png)
